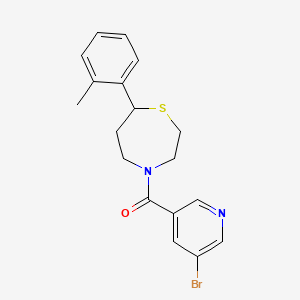

(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic methanone derivative featuring a 5-bromopyridinyl moiety and a 7-(o-tolyl)-substituted 1,4-thiazepane ring. The 1,4-thiazepane ring, a seven-membered sulfur-containing heterocycle, confers conformational flexibility and unique steric properties compared to smaller rings like pyrrolidines or piperidines .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2OS/c1-13-4-2-3-5-16(13)17-6-7-21(8-9-23-17)18(22)14-10-15(19)12-20-11-14/h2-5,10-12,17H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLDPYJOQJACGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Next, the thiazepane ring is constructed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine and a thioester. The final step involves coupling the bromopyridine derivative with the thiazepane moiety, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

Coupling Reactions: The bromopyridine moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

The major products depend on the specific reactions. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while coupling reactions could produce more complex biaryl structures.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. The thiazepane ring is a common motif in many bioactive molecules, suggesting possible applications in developing new therapeutics.

Industry

Industrially, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for any bioactive derivatives of (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone would depend on the specific molecular targets. Generally, compounds with thiazepane rings can interact with various enzymes or receptors, potentially modulating their activity. The bromopyridine moiety might enhance binding affinity or selectivity through halogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Effects: The bromine in the target compound parallels the brominated pyrrole in , which facilitates electrophilic substitution and metal coordination.

- Heterocyclic Flexibility : The 1,4-thiazepane ring in the target compound provides greater conformational adaptability compared to the rigid pyrrole or pyrazole rings in analogs . This flexibility may influence bioavailability or binding interactions in biological systems.

- Ligand Properties: The Pd complex in demonstrates that methanone derivatives with o-tolyl groups can stabilize square-planar geometries. The target compound’s bromopyridine moiety could act as a stronger σ-donor ligand compared to pyrazole-based analogs.

Crystallographic and Computational Insights

The Pd complex in highlights how electron-withdrawing groups (e.g., o-toluoyl) elongate Pd–N bonds (2.04–2.10 Å). Computational modeling of the target compound could predict similar distortions in metal coordination geometries.

Biological Activity

The compound (5-Bromopyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone , identified by the CAS number 1705868-02-5, is a heterocyclic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 379.5 g/mol

- Structure : The compound features a brominated pyridine ring and a thiazepan moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazepane rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed inhibitory effects against various bacterial strains, suggesting potential as antibiotic agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The bromine atom in the pyridine ring is thought to enhance its reactivity and interaction with biological targets, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit the activity of certain kinases, which are critical in cancer progression and cellular signaling pathways.

The biological activity of this compound is believed to be mediated through:

- Enzyme Binding : The compound likely binds to active sites on target enzymes, altering their function.

- Signal Transduction Modulation : It may influence signaling pathways by acting on receptors or secondary messengers within cells.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Showed significant cytotoxicity in human breast cancer cell lines (MCF-7), inducing apoptosis at concentrations above 10 µM. |

| Study 3 | Identified as a potent inhibitor of protein kinase B (AKT), leading to reduced cell proliferation in tumor models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.